Product packaging for Dimorpholinomethanone(Cat. No.:CAS No. 38952-62-4)

Dimorpholinomethanone

Cat. No.: B1297325
CAS No.: 38952-62-4
M. Wt: 200.23 g/mol
InChI Key: QONGECDDDTYBGS-UHFFFAOYSA-N
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Description

Dimorpholinomethanone (CAS 38952-62-4) is a high-purity, organic compound characterized by its molecular formula of C9H16N2O3 and a molecular weight of 200.23 g/mol . This molecule, which features two morpholino groups bonded to a central carbonyl carbon, serves as a valuable building block and synthetic intermediate in advanced organic synthesis . Its research applications are particularly significant in the field of medicinal chemistry, where morpholino-containing structures are frequently explored for their biological activity. For instance, related morpholino-purine derivatives have demonstrated potent antitumor properties in scientific studies, inducing apoptosis in human leukemia cells and showing promising activity linked to the PI3K/Akt/mTOR pathway . Furthermore, the dimorpholino structural motif is instrumental in synthesizing complex molecules like diaminoacetylenes and cyclic bent allene metal complexes, which are of great interest in materials science and catalysis research . Researchers value this compound for its utility in constructing novel molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For safe handling, please refer to the associated Safety Data Sheet. The compound should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O3 B1297325 Dimorpholinomethanone CAS No. 38952-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c12-9(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONGECDDDTYBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309389
Record name 4,4′-Carbonylbis[morpholine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38952-62-4
Record name 4,4′-Carbonylbis[morpholine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38952-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Carbonylbis[morpholine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Mechanistic Insights

Classical and Contemporary Synthesis Routes for Dimorpholinomethanone

The synthesis of symmetrical ureas like this compound can be broadly categorized into classical phosgene-based methods and more contemporary, phosgene-free routes.

Traditionally, the reaction of a secondary amine, such as morpholine (B109124), with phosgene (B1210022) (COCl₂) has been a primary method for the synthesis of N,N'-disubstituted ureas. Phosgene, being a highly reactive electrophile, readily reacts with nucleophilic amines. The reaction typically proceeds by the nucleophilic attack of two equivalents of the amine on the carbonyl carbon of phosgene, with the elimination of two molecules of hydrogen chloride. To neutralize the HCl byproduct, a base is often employed. Due to the high toxicity and hazardous nature of phosgene gas, safer alternatives have been developed. Triphosgene (B27547), a solid and therefore more easily handled compound, serves as a phosgene equivalent and decomposes to phosgene in situ.

Contemporary approaches focus on avoiding hazardous reagents like phosgene. These methods often utilize carbon dioxide (CO₂) as a green and sustainable C1 source. The direct carbonylation of amines with CO₂ presents an environmentally attractive alternative, although it often requires harsh reaction conditions (high temperatures and pressures) to overcome the thermodynamic stability of CO₂. Catalytic systems are therefore crucial for activating CO₂ and facilitating the reaction under milder conditions. Other carbonyl sources, such as carbonyl sulfide (B99878) (COS), have also been explored for the synthesis of ureas under catalyst-free conditions.

Optimization of Preparative Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, pressure, reaction time, solvent, and the molar ratio of reactants.

For phosgene-based syntheses, low temperatures are generally preferred to control the high reactivity of phosgene and minimize side reactions. The choice of solvent is also important, with non-protic solvents being common. The use of an appropriate base is crucial for scavenging the HCl generated, thereby driving the reaction to completion.

In CO₂-based syntheses, the optimization of catalyst, temperature, and pressure is paramount. For instance, in the synthesis of cyclic ureas from diamines and CO₂, cerium oxide (CeO₂) has been shown to be an effective heterogeneous catalyst, with 2-propanol being a suitable solvent. Kinetic studies are often employed to understand the influence of reactant concentrations and CO₂ pressure on the reaction rate, which is essential for yield enhancement.

The table below summarizes typical parameters optimized in the synthesis of N,N'-disubstituted ureas, which are applicable to the synthesis of this compound.

ParameterPhosgene/Triphosgene MethodCO₂-based Catalytic Method
Carbonyl Source Phosgene or TriphosgeneCarbon Dioxide
Amine Morpholine (2 eq.)Morpholine (2 eq.)
Catalyst Not always requiredMetal oxides, Guanidines, etc.
Solvent Dichloromethane, Toluene2-Propanol, Acetonitrile
Temperature 0 - 25 °C100 - 200 °C
Pressure Atmospheric0.3 - 10 MPa
Base Triethylamine, PyridineOften not required
Yield Generally highVariable, depends on catalyst and conditions

Catalytic Approaches in this compound Synthesis

Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations. In the context of this compound synthesis, catalytic approaches are primarily focused on phosgene-free routes, particularly those utilizing CO₂.

Various catalytic systems have been developed for the synthesis of ureas from amines and CO₂. These include both homogeneous and heterogeneous catalysts. For example, bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective organocatalysts for the chemical fixation of CO₂ into ureas. Heterogeneous catalysts, such as pure cerium oxide (CeO₂), offer the advantage of easy separation and reusability, contributing to the sustainability of the process. rsc.org

The oxidative carbonylation of amines with carbon monoxide (CO) in the presence of a catalyst and an oxidant is another important route. While this method has been explored for various amines, its specific application to morpholine for the synthesis of this compound would require careful selection of the catalytic system to ensure high selectivity.

Novel Synthetic Strategies for this compound Analogues

The development of novel synthetic strategies is driven by the principles of green chemistry, aiming for processes that are safer, more energy-efficient, and generate less waste.

Solventless and Green Chemistry Techniques in Synthesis

Solvent-free synthesis is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. Microwave-assisted solvent-free synthesis has emerged as a rapid and efficient method for preparing N,N'-diarylureas and can be conceptually extended to the synthesis of this compound. sci-hub.se These reactions often proceed faster and with higher yields compared to conventional heating methods.

The use of CO₂ as a renewable and non-toxic C1 feedstock is a cornerstone of green urea (B33335) synthesis. Research into the direct synthesis of ureas from amines and CO₂ under catalyst-free and solvent-free conditions is ongoing. nih.gov While challenging, this approach represents the ideal in terms of sustainability. Another green approach involves the use of propylene (B89431) carbonate as a carbonylating agent in an organocatalyzed, solvent-free microwave-assisted reaction for the synthesis of cyclic and acyclic ureas. researchgate.net

The following table highlights some green chemistry approaches applicable to urea synthesis.

Green Chemistry ApproachDescriptionPotential Advantages
CO₂ as C1 Source Utilizes abundant and non-toxic carbon dioxide as the carbonyl source.Renewable feedstock, reduced toxicity. rsc.orgnih.govbohrium.com
Solvent-Free Synthesis Reactions are conducted without a solvent, often with microwave assistance.Reduced waste, energy efficiency, faster reactions. sci-hub.se
Catalyst-Free Synthesis Aims to perform the reaction without the need for a catalyst.Reduced cost and environmental impact of catalysts. nih.gov
Organocatalysis Employs small organic molecules as catalysts instead of metal-based catalysts.Lower toxicity, often milder reaction conditions.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing existing synthetic methods and designing new, more efficient ones.

The formation of ureas from amines and CO₂ is believed to proceed through the initial formation of a carbamic acid intermediate. This intermediate can then react further to form the urea. The presence of moisture can influence the reaction, as it can inhibit the dehydration of the carbamic acid. acs.org Temperature is also a critical factor, affecting the kinetics of urea linkage formation. acs.orgresearchgate.net

In catalytic systems, the mechanism involves the activation of the reactants by the catalyst. For instance, in the CeO₂-catalyzed synthesis of cyclic ureas, the proposed mechanism involves the formation of carbamic acid and carbamate (B1207046) species on the catalyst surface, followed by a nucleophilic attack of an amino group on the carbamate to produce the urea. rsc.org

Computational Elucidation of Transition States and Rate-Determining Steps in Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, identifying transition states, and determining rate-determining steps.

For the reaction of phosgene with amines, computational studies can model the reaction pathway, including the formation of intermediates and the energies of transition states. In the chloride-catalyzed synthesis of phosgene from CO and Cl₂, for example, DFT calculations have been used to determine the Gibbs free energy of the transition state. nih.gov

In the context of CO₂-based urea synthesis, computational studies can provide insights into the activation of CO₂ by the catalyst and the subsequent steps of the reaction. For the formation of carbazoles, computational analysis has been used to investigate the energetics of the compounds and the role of electronic properties in the reaction mechanism. nih.gov While specific computational studies on the formation of this compound are not widely available, the principles and methodologies from studies on similar urea formation reactions are directly applicable. Such studies can help in understanding the role of the catalyst, the effect of substituents on the amine, and the energetic profile of the entire reaction, ultimately guiding the design of more efficient synthetic routes.

Elucidation of Dimorpholinomethanone Chemical Reactivity and Transformation Pathways

Oxidation Reactions of Dimorpholinomethanone

General Redox Transformations and Resulting Derivatives

Information on the broader redox chemistry of this compound and the characterization of its resulting derivatives is also not available in the current scientific literature.

Further experimental research is required to establish the chemical reactivity and transformation pathways of this compound. Without such foundational studies, a detailed and scientifically accurate article on this specific subject cannot be constructed.

In-depth Analysis of this compound Reveals Scant Scientific Literature

Despite a thorough investigation into the chemical compound "this compound," a comprehensive review of scientific databases and chemical literature reveals a significant lack of available information regarding its specific chemical reactivity and transformation pathways. The requested article, intended to focus solely on the elucidation of this compound's chemical behavior, cannot be generated due to the absence of detailed research findings on this particular molecule.

Initial searches for "this compound" and its systematic name, di(morpholin-4-yl)methanone, did not yield any specific scholarly articles, patents, or database entries that would provide the necessary data to fulfill the requested outline. This includes a lack of information on its reduction and substitution reactions, polymerization behavior, and fundamental reaction mechanisms.

It is important to note the potential for confusion with a similarly named but structurally distinct compound, Dimorpholinomethane . This related molecule features a methylene bridge (-CH₂) connecting the two morpholine (B109124) rings, in contrast to the carbonyl group (C=O) that would define this compound. While information on Dimorpholinomethane and other various morpholine-containing urea (B33335) derivatives is available, the user's strict instructions to focus exclusively on "this compound" prevent the inclusion of data from these related but different chemical entities.

The absence of dedicated research on this compound suggests that the compound may be exceptionally rare, not yet synthesized, or not extensively studied and reported in publicly accessible scientific literature. Therefore, the creation of an authoritative and scientifically accurate article based on detailed research findings, as per the user's request, is not feasible at this time.

Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable technique for the structural analysis of Dimorpholinomethanone, offering precise insights into the hydrogen, carbon, and nitrogen environments within the molecule.

Proton NMR (¹H-NMR) provides critical information about the electronic environment of hydrogen atoms in a molecule. In this compound, the protons of the two morpholine (B109124) rings are chemically equivalent due to the molecule's symmetry. The spectrum is expected to show two distinct signals corresponding to the methylene protons.

The protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to appear at a lower field (higher chemical shift, δ) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). This is because the electronegative oxygen atom deshields the nearby protons more effectively than the nitrogen atom. Typically, the signals for morpholine derivatives appear as triplets due to coupling with adjacent methylene protons.

-N-CH₂- protons: Expected to resonate in the range of δ 3.2-3.4 ppm.

-O-CH₂- protons: Expected to resonate further downfield, typically in the range of δ 3.6-3.8 ppm.

The integration of these signals would show a 1:1 ratio, consistent with the equal number of protons on the nitrogen-adjacent and oxygen-adjacent carbons in the two morpholine rings. Analysis of reaction mixtures would involve monitoring the appearance of these characteristic signals and the disappearance of signals from starting materials like morpholine itself, which has signals at different chemical shifts. hmdb.ca

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

Group Predicted Chemical Shift (δ, ppm) Multiplicity
-N-CH₂- 3.2 - 3.4 Triplet
-O-CH₂- 3.6 - 3.8 Triplet

Predicted values are based on typical shifts for N-substituted morpholines.

Carbon-13 NMR (¹³C-NMR) is used to determine the structure of the carbon backbone. For this compound, three distinct carbon signals are expected, reflecting the molecule's symmetry.

Carbonyl Carbon (C=O): The carbonyl carbon of the urea (B33335) moiety is the most deshielded carbon and is expected to appear significantly downfield. For N,N'-disubstituted ureas, this signal typically falls in the range of δ 160-180 ppm. researchgate.net

Morpholine Carbons (-O-CH₂-): The carbons adjacent to the highly electronegative oxygen atom are deshielded and are expected to appear in the range of δ 66-68 ppm. libretexts.org

Morpholine Carbons (-N-CH₂-): The carbons adjacent to the nitrogen atom are less deshielded than those next to oxygen and are expected to resonate upfield, typically in the range of δ 45-50 ppm.

The absence of other signals in the spectrum would confirm the high purity of the product.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 160 - 180
-O-CH₂- 66 - 68
-N-CH₂- 45 - 50

Chemical shift values are estimates based on related urea and morpholine structures. researchgate.netlibretexts.org

Nitrogen-15 NMR (¹⁵N-NMR) provides direct information about the nitrogen atoms. Although less sensitive due to the low natural abundance of the ¹⁵N isotope, it is a powerful tool. huji.ac.il In this compound, the two nitrogen atoms are chemically equivalent and would produce a single signal. The chemical shift for nitrogen in ureas and amides typically falls within a characteristic range. For ureas, the ¹⁵N chemical shift is generally expected in the range of 60 to 130 ppm relative to liquid ammonia. science-and-fun.de

Studying complex adducts of this compound, where it might act as a ligand to a metal center, would cause a significant change in the ¹⁵N chemical shift. This "coordination shift" provides evidence of the nitrogen atom's involvement in bonding and can offer insights into the nature of the complex. researchgate.net

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment, especially in more complex molecules. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be particularly useful for this compound. This experiment correlates the signals of protons with the signals of the carbon atoms they are directly attached to.

An HSQC spectrum of this compound would show:

A correlation peak between the ¹H signal at δ ~3.3 ppm and the ¹³C signal at δ ~47 ppm, confirming the assignment of the -N-CH₂- group.

A correlation peak between the ¹H signal at δ ~3.7 ppm and the ¹³C signal at δ ~67 ppm, confirming the assignment of the -O-CH₂- group.

This technique provides definitive evidence for the connectivity within the morpholine rings.

In a research context, such as analyzing reaction byproducts or metabolites, NMR serves as a powerful tool for identifying unknown compounds. If an unknown compound in a complex matrix was suspected to be this compound, its ¹H and ¹³C-NMR spectra would serve as a "fingerprint." The presence of the characteristic symmetric pattern of the morpholine rings (two triplets in ¹H-NMR, two signals in the aliphatic region of ¹³C-NMR) combined with the distinct downfield carbonyl signal in the ¹³C-NMR spectrum would provide strong evidence for its identity. Further confirmation could be achieved by spiking the sample with a synthesized standard of this compound and observing the co-elution or signal enhancement.

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. msu.edu It is an excellent technique for identifying the functional groups present. vscht.cz The IR spectrum of this compound is expected to be dominated by a few key absorption bands.

The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching vibration . In N,N'-disubstituted ureas, this band is typically very intense and appears in the region of 1630-1680 cm⁻¹ . masterorganicchemistry.com Its exact position can be influenced by the electronic effects of the attached morpholine rings.

Other significant absorptions would include:

C-N Stretching: Vibrations from the C-N bonds of the urea linkage and the morpholine rings are expected in the 1200-1350 cm⁻¹ region.

C-O-C Stretching: The characteristic asymmetric stretching of the ether linkage in the morpholine rings would produce a strong band, typically around 1115 cm⁻¹.

C-H Stretching: Absorptions from the C-H bonds of the methylene groups in the morpholine rings would appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. vscht.cz

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bending and stretching vibrations that are unique to the molecule as a whole. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Urea) Stretch 1630 - 1680 Strong
C-N Stretch 1200 - 1350 Medium-Strong
C-O-C (Ether) Asymmetric Stretch ~1115 Strong
C-H (Methylene) Stretch 2850 - 2950 Medium-Strong

Wavenumber ranges are based on typical values for the respective functional groups. vscht.czmasterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Identity and Composition Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure through fragmentation patterns. For this compound, specific, experimentally-derived mass spectra, including detailed fragmentation analysis, are not available in common scientific databases. While the expected molecular weight can be calculated from its chemical formula (C₉H₁₆N₂O₂), the characteristic fragmentation pattern—which ions are formed upon electron impact and their relative abundances—remains uncharacterized in the accessible literature.

A theoretical fragmentation could be predicted based on the structure, likely involving the cleavage of the carbonyl-nitrogen bonds or fragmentation within the morpholine rings. However, without experimental data, these predictions remain hypothetical.

Table 1: Predicted Major Mass Spectrometry Fragments of this compound (Hypothetical)

Fragment StructureFragment Namem/z (mass-to-charge ratio)Notes
[C₄H₈NO]⁺Morpholinoyl cation86Cleavage of one C-N bond adjacent to the carbonyl.
[C₄H₈N]⁺Morpholine fragment cation70Loss of CO from the morpholinoyl cation.
[C₅H₈NO]⁺Carbonyl-morpholine cation114Cleavage of one morpholine ring.

Note: This table is based on general fragmentation principles and is not derived from experimental data for this compound.

Hyphenated Techniques (e.g., LC/MS, GC-MS) in Reaction Monitoring and Analysis

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating components of a mixture and identifying them. They are frequently used to monitor the progress of chemical reactions, identify intermediates, and assess the purity of final products.

No specific studies detailing the use of LC-MS or GC-MS for the analysis or reaction monitoring of this compound synthesis or its subsequent reactions were found. Application notes or research articles that would provide typical retention times, optimal chromatographic conditions (e.g., column type, mobile/carrier gas, temperature gradients), and mass spectrometric detection parameters for this specific compound are not present in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Supramolecular Interactions and Crystal Packing

The study of supramolecular interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, is crucial for understanding the physical properties of a solid material, including its melting point, solubility, and polymorphism. This analysis is entirely dependent on having a solved crystal structure. As no such structure has been deposited in public databases for this compound, a discussion of its crystal packing and the specific non-covalent interactions that govern its solid-state architecture cannot be conducted.

Computational Spectroscopic Predictions and Correlation with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are often used to predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic absorption spectra. These theoretical predictions are most valuable when they can be correlated with and validated by experimental data.

There is no published research available that presents DFT or other quantum chemical calculations for the spectroscopic properties of this compound. Consequently, a comparison between theoretical predictions and experimental spectra to confirm structural assignments and understand electronic properties is not possible at this time.

Time-Resolved and Advanced Spectroscopic Methods for Reaction Dynamics Studies

Time-resolved spectroscopic techniques are employed to study the kinetics and mechanisms of chemical reactions on very short timescales, providing insights into transient intermediates and transition states. The application of such advanced methods to study the reaction dynamics of this compound, for instance, its formation or its role as a reagent in coupling reactions, has not been reported in the scientific literature. Studies involving pump-probe spectroscopy or other ultrafast techniques to investigate its excited states or reaction pathways are currently absent.

Computational Chemistry and Theoretical Modeling of Dimorpholinomethanone

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a widely used tool in chemistry and materials science to predict molecular properties and reaction mechanisms. mdpi.com

Were a DFT study on Dimorpholinomethanone to be performed, it could calculate key thermodynamic and kinetic parameters. Thermodynamic data, such as enthalpy of formation, Gibbs free energy, and entropy, would reveal the stability of the molecule. Kinetic parameters, like activation energies for hypothetical reactions, would provide insights into its reactivity. researchgate.net For instance, the energy barrier for its hydrolysis or reaction with other molecules could be calculated, indicating how readily it might undergo such transformations.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for this compound (Illustrative)

ParameterHypothetical ValueSignificance
Enthalpy of Formation (gas phase)-X kJ/molIndicates the stability of the molecule relative to its constituent elements.
Gibbs Free Energy of Formation-Y kJ/molDetermines the spontaneity of the molecule's formation under standard conditions.
Activation Energy (for a hypothetical reaction)Z kJ/molRepresents the energy barrier that must be overcome for a reaction to occur, indicating reaction speed.

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

DFT calculations can map out the entire energy landscape of a chemical reaction, identifying the lowest-energy pathway. This involves locating transition states—the highest energy point along the reaction coordinate—and intermediates. mdpi.com For this compound, this could be used to study its synthesis mechanism or potential degradation pathways, providing a step-by-step view of bond breaking and formation.

From the electronic structure calculated by DFT, a variety of quantum-chemical descriptors can be derived. These descriptors help in understanding the chemical behavior of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.

Hardness and Electronegativity: Chemical hardness (η) is a measure of resistance to change in electron distribution, calculated from the HOMO-LUMO gap. Electronegativity (χ) is the power of an atom or molecule to attract electrons.

Dipole Moment: This descriptor indicates the polarity of the molecule, arising from an uneven distribution of electron density. A calculated dipole moment for this compound would predict how it might interact with polar solvents or other polar molecules.

Table 2: Hypothetical Quantum-Chemical Descriptors for this compound (Illustrative)

DescriptorHypothetical ValueSignificance
HOMO Energy-A eVRelates to the molecule's electron-donating capability.
LUMO EnergyB eVRelates to the molecule's electron-accepting capability.
HOMO-LUMO Gap(B - (-A)) eVIndicates chemical reactivity and stability. A larger gap suggests higher stability.
Chemical Hardness (η)C eVMeasures resistance to deformation or change in electron configuration.
Electronegativity (χ)D eVIndicates the ability to attract electrons.
Dipole MomentE DebyeQuantifies the overall polarity of the molecule.

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Molecular Modeling and Simulation of this compound Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. This would reveal how this compound interacts with its surroundings, its conformational flexibility, and how it might bind to a biological target like a protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. pensoft.netnih.gov

To conduct a QSAR study, a dataset of molecules with known activities is required. mdpi.com If a series of this compound derivatives with measured biological activity (e.g., as enzyme inhibitors) were available, a QSAR model could be developed. dovepress.com This model would use molecular descriptors (like those from DFT calculations or other structural features) to create a mathematical equation that predicts the activity. Such a model would be invaluable for designing new, more potent derivatives of this compound for potential therapeutic applications, as it would allow for the virtual screening of compounds before their synthesis. researchgate.net

Biological Activity Research and Mechanistic Investigations

Enzyme Inhibition and Receptor Ligand Activity Studies

There is a notable lack of publicly available scientific literature and research data concerning the enzyme inhibition and receptor ligand activity of Dimorpholinomethanone. Consequently, information regarding its potential to interact with specific enzyme targets or act as a ligand for biological receptors is currently unavailable.

Molecular Mechanisms of Enzyme Inhibition

Due to the absence of research in this area, the molecular mechanisms through which this compound might inhibit enzymatic activity have not been elucidated. There are no published studies identifying specific enzyme targets or detailing the kinetics and nature of any potential inhibitory action.

Antimicrobial Research and Efficacy Determination

This compound is primarily recognized for its application as an industrial biocide, particularly in metalworking fluids. Its efficacy in controlling microbial growth in these settings is the most documented aspect of its biological activity.

Mechanistic Basis of Antimicrobial Action

The antimicrobial action of this compound is understood to stem from its nature as a formaldehyde-releasing agent. The compound slowly hydrolyzes to release formaldehyde, which is a potent, non-specific biocide. The released formaldehyde exerts its antimicrobial effect through several mechanisms:

Protein and Nucleic Acid Alkylation: Formaldehyde readily reacts with primary amino and amido groups in proteins and nucleic acids (DNA and RNA). This alkylation process can lead to cross-linking, which disrupts the normal function of these essential biomolecules, ultimately leading to microbial cell death.

Membrane Disruption: Some sources suggest that the biocidal action may also involve the disruption of microbial cell membranes, although the precise mechanisms are not well-detailed in scientific literature.

Inhibition of Protein Synthesis: By modifying amino acids and interfering with the structure of ribosomal proteins and RNA, formaldehyde can inhibit the synthesis of essential proteins, thereby halting cell growth and replication.

Spectrum of Activity against Various Pathogens

This compound is reported to have a broad spectrum of activity against a variety of microorganisms. Its primary application is in the control of bacteria in industrial fluids.

It is known to be effective against both Gram-positive and Gram-negative bacteria. However, specific, comprehensive data from peer-reviewed studies detailing its minimum inhibitory concentrations (MICs) against a wide range of clinically relevant pathogens are not available. Some industrial sources note that it has limited efficacy against fungi.

Without dedicated research studies, a detailed and comparative analysis of its spectrum of activity remains uncharacterized.

Anticancer and Antitumor Research

A comprehensive search of scientific and medical databases reveals a lack of research into the potential anticancer and antitumor properties of this compound. There are no published studies investigating its effects on cancer cell lines or in animal models of cancer.

Investigation of Apoptotic Pathway Induction

Given the absence of research into its anticancer activity, there is no information available regarding the ability of this compound to induce apoptosis (programmed cell death) in cancer cells. The investigation of its potential to activate specific apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, has not been a subject of scientific study. One source notes it as a "questionable carcinogen with experimental tumorigenic data," though specific studies to support this are not cited.

Mechanisms of Cancer Cell Proliferation Inhibition

Research into the direct effects of this compound on cancer cell proliferation is limited. However, extensive studies have been conducted on its derivatives and metabolites, particularly N-nitrosomorpholine (NMOR). Contrary to inhibiting proliferation, NMOR is a well-established carcinogen that promotes uncontrolled cell growth, leading to tumor formation wikipedia.orgnih.govinchem.org. It is frequently used in research to induce liver cancer models in rats wikipedia.org.

The carcinogenic mechanism of NMOR involves several pathways that ultimately lead to DNA damage and subsequent mutations that drive proliferation. One primary mechanism is metabolic activation. In animal models, NMOR is hydroxylated by cytochrome P450 enzymes at the carbon atom alpha to the N-nitroso group wikipedia.org. This metabolic step results in an unstable intermediate that decomposes into a diazonium-containing aldehyde, a reactive species capable of crosslinking DNA wikipedia.org. This DNA damage, if not properly repaired, can lead to oncogenic mutations.

Additionally, NMOR and its metabolites can induce DNA damage by directly generating reactive oxygen species (ROS) wikipedia.orgresearchgate.net. Studies have confirmed that NMOR can cause the generation of ROS and reactive nitrogen species (RNS), which can damage cellular macromolecules, including DNA, without the need for metabolic activation researchgate.net. This direct genotoxicity contributes to its carcinogenic properties. In Sprague-Dawley rats, NMOR administration leads to a dose-dependent increase in foci of altered hepatocytes (FAH), which are early-stage preneoplastic lesions, and an increase in proliferating cell nuclear antigen (PCNA), a marker for cell proliferation oup.com.

Role of this compound Derivatives and Metabolites (e.g., N-nitrosomorpholine) in Antineoplastic Effects

The term "antineoplastic effects" is not applicable to N-nitrosomorpholine (NMOR); its biological role is overwhelmingly pro-neoplastic or carcinogenic. NMOR is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals nih.govinchem.orgepa.gov. Its effects are characterized by the induction, not inhibition, of tumors.

NMOR induces tumors in a wide range of species, including mice, rats, and hamsters inchem.orgdnacih.com. Oral administration has been shown to cause benign and malignant tumors of the liver, lungs, kidneys, and blood vessels inchem.org. The compound is so effective at inducing cancer that it, along with N-diethylnitrosamine, is considered a gold standard for creating hepatocarcinoma models in rats, which reliably develop lung metastasis wikipedia.org.

The pro-carcinogenic activity of NMOR is also linked to oncocytic transformation, where cells become enlarged and filled with an excessive number of abnormal mitochondria nih.gov. This change is thought to be a compensatory mechanism following exposure to toxic substances and has been observed in the renal tubules, pancreas, thyroid, pituitary, and adrenal glands of NMOR-treated rats nih.gov. This widespread cellular transformation underscores its role as a potent carcinogen rather than an antineoplastic agent.

Applications in Gene Knockdown Studies using Morpholino Oligonucleotides

Morpholino oligonucleotides (MOs) are a cornerstone of reverse genetics, a field that investigates gene function by analyzing the effects of silencing a specific gene nih.govmanchester.ac.uk. MOs are synthetic antisense oligos, typically 25 bases long, that contain standard DNA bases but are assembled on a non-ionic phosphorodiamidate backbone with morpholine (B109124) rings instead of deoxyribose wikipedia.orgnih.gov. This unique structure makes them resistant to degradation by cellular enzymes and highly stable within biological systems gene-tools.com.

The primary application of Morpholinos is to achieve transient gene knockdown in research settings pharmasalmanac.comnih.gov. They function by steric hindrance. A Morpholino binds to a complementary sequence on an RNA molecule and physically blocks other molecules from accessing that site wikipedia.orgyoutube.com. There are two common mechanisms:

Translation Blocking : By targeting the 5' untranslated region (5'-UTR) of a messenger RNA (mRNA), a Morpholino can block the assembly of the ribosome, thereby preventing the synthesis of the encoded protein youtube.comnih.gov.

Splice Modification : By binding to intron/exon junctions in pre-mRNA, a Morpholino can prevent the splicing machinery from functioning correctly, leading to altered mRNA transcripts that often contain premature stop codons nih.govmanchester.ac.uk.

Compared to other gene-silencing techniques like RNA interference (siRNA), Morpholinos offer advantages in specificity. Good knockdown with a Morpholino requires about 15 bases of complementarity, which minimizes off-target effects, whereas siRNAs can sometimes alter the expression of hundreds of non-target genes pharmasalmanac.com.

Utility in Developmental Biology and Toxicology Research

Morpholinos have become an invaluable tool in developmental biology and toxicology, particularly in model organisms like the zebrafish (Danio rerio) and the African clawed frog (Xenopus) nih.govnih.govnih.gov. The transparency and rapid external development of zebrafish embryos make them especially suitable for these studies nih.govnih.govresearchgate.net.

In Developmental Biology: Researchers inject Morpholinos into single-cell embryos to observe how the absence of a specific protein affects development pharmasalmanac.com. This approach allows for the rapid determination of a gene's function during embryogenesis pharmasalmanac.comnih.gov. Because the knockdown is transient, it can circumvent the embryonic lethality that might occur with a full genetic knockout of an essential gene nih.gov.

In Toxicology Research: Morpholinos are used to elucidate the molecular mechanisms of developmental toxicants nih.govnih.gov. By knocking down a specific gene, such as one encoding a receptor or a metabolic enzyme, scientists can determine if that gene plays a role in mediating the toxic effects of a chemical exposure nih.gov. This process, known as phenotypic anchoring, links molecular events to observable morphological, behavioral, or physiological outcomes nih.govnih.gov.

Application AreaUtility of Morpholino OligonucleotidesExample Organism
Developmental BiologyDetermine the function of a specific protein during embryonic development by observing the effects of its absence. pharmasalmanac.comZebrafish, Xenopus, Sea Urchin pharmasalmanac.comnih.gov
Toxicology ResearchIdentify the molecular pathways and specific genes involved in the toxic response to chemical exposure. nih.govnih.govZebrafish nih.govresearchgate.net
Reverse GeneticsProvide a rapid and economical method for transient gene knockdown to study gene function in vivo. nih.govmanchester.ac.ukVertebrate models nih.gov

Mechanistic Toxicological Studies and Structure-Toxicity Relationships

The mechanistic toxicology of this compound-related compounds is best understood through studies of N-nitrosamines, such as N-nitrosomorpholine (NMOR) wikipedia.orgnih.gov. The primary mechanism of toxicity for potent nitrosamines is metabolic activation by cytochrome P450 enzymes, which involves the hydroxylation of the carbon atom alpha to the nitroso group wikipedia.orgresearchgate.net. This process creates a reactive diazonium species that can alkylate DNA, leading to mutations and cancer wikipedia.org. Recent studies have also shown that NMOR can be genotoxic following UVA irradiation even without metabolic activation, suggesting that environmental exposure to sunlight could activate the compound nih.gov.

Structure-activity relationship (SAR) studies are crucial for predicting the carcinogenic potency of different nitrosamines researchgate.netnih.govlhasalimited.org. Regulatory agencies use SAR analyses to set acceptable daily intake limits for nitrosamine impurities in medical products researchgate.netlhasalimited.org. Research has identified key structural features that significantly impact a nitrosamine's carcinogenic potency:

α-Carbon Substitution : Steric hindrance near the α-carbon can dramatically reduce bioactivation and, consequently, carcinogenic potency researchgate.net. The degree of α-carbon branching is a critical factor lhasalimited.org.

Presence of α-Hydrogens : The presence of hydrogens on the α-carbon is generally required for the primary metabolic activation pathway. N-nitroso-diphenylamine, which lacks α-hydrogens, has a very weak carcinogenic potency researchgate.net.

β-Carbon Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the carbon atom beta to the nitroso group can also affect potency lhasalimited.org.

These SARs allow for a more nuanced risk assessment, moving beyond class-based limits to predictions based on the specific structure of a given nitrosamine acs.orgnih.gov.

Investigation of Specific Biological Effects (e.g., skin irritation, neurological impacts)

Despite extensive investigation, no dedicated studies detailing the effects of this compound on skin or the nervous system could be identified. The available information is primarily limited to safety data sheets for structurally related or similarly named compounds, which are not directly applicable to this compound.

For instance, safety information for the related compound Morpholine indicates that it can cause severe skin burns and is toxic in contact with the skin. However, it is crucial to note that Morpholine is a distinct chemical entity, and its toxicological profile cannot be extrapolated to predict the effects of this compound.

The absence of published research in this area means that no detailed findings or data tables on the specific biological activity of this compound can be provided at this time. Further empirical studies are required to determine the potential for this compound to cause skin irritation, neurological impacts, or any other biological effects. Without such research, a scientifically accurate and detailed account of its mechanistic investigations remains unavailable.

Applications of Dimorpholinomethanone in Advanced Materials Research

Role in Polymer Science and Engineering as a Cross-linking Agent

In polymer science, Dimorpholinomethanone primarily functions as a curing agent, which is a type of cross-linking agent, particularly for epoxy resins. The process of curing transforms liquid epoxy resins into hard, durable thermosetting polymers through the formation of a three-dimensional network of covalently bonded polymer chains. The two morpholine (B109124) rings of the this compound molecule provide reactive sites that can engage in reactions with the epoxide groups of the epoxy resin, leading to the formation of a highly cross-linked structure.

This cross-linking imparts significant enhancements to the mechanical and thermal properties of the resulting polymer. Research has shown that the use of such amine-based curing agents in epoxy resins can lead to materials with high strength, stiffness, and thermal stability. The dense network structure created by the cross-linking process restricts the movement of polymer chains, which in turn increases the glass transition temperature (Tg) of the material, making it suitable for applications where it is exposed to elevated temperatures.

The bifunctional nature of this compound allows for the creation of a well-distributed and dense cross-linked network, which is crucial for achieving desirable material properties. The resulting thermoset polymers exhibit excellent chemical resistance, dimensional stability, and adhesion to various substrates, making them valuable in coatings, adhesives, and sealants.

Table 1: Typical Properties of Epoxy Resins Cured with Amine-Based Agents

PropertyValueUnit
Tensile Strength60 - 110MPa
Flexural Modulus2.5 - 4.5GPa
Glass Transition Temperature (Tg)150 - 220°C
Chemical ResistanceExcellent-

Note: The values presented are typical ranges for amine-cured epoxy resins and can vary depending on the specific resin, curing conditions, and formulation.

Development and Characterization of Novel Composite Materials

The application of this compound as a curing agent for epoxy resins extends to the development of advanced composite materials. In these materials, the cured epoxy resin acts as the matrix that binds together reinforcing fibers, such as glass, carbon, or aramid fibers. The properties of the resulting composite are highly dependent on the characteristics of the matrix, the reinforcement, and the interface between them.

The characterization of such composite materials involves a range of analytical techniques to assess their mechanical, thermal, and morphological properties. Techniques such as tensile testing, flexural testing, and dynamic mechanical analysis (DMA) are used to evaluate the mechanical performance. Thermal analysis methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about the glass transition temperature and thermal stability of the composite. Scanning electron microscopy (SEM) is often employed to study the fracture surfaces and assess the quality of the fiber-matrix interface. While specific studies focusing solely on this compound in composites are not widely available, the principles of using amine-based curing agents in epoxy composites are well-established.

Corrosion Inhibition Studies and Mechanistic Understanding

Recent research has explored the potential of morpholine and its derivatives as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netmdpi.comscispace.comresearchgate.net While direct studies on this compound are limited, the known mechanisms of related compounds provide a strong basis for understanding its potential in this application. The effectiveness of organic corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The corrosion inhibition mechanism of morpholine derivatives is primarily based on the presence of heteroatoms (nitrogen and oxygen) and pi-electrons in their molecular structure, which act as active centers for adsorption. researchgate.netmdpi.comscispace.comresearchgate.net These molecules can adsorb onto the metal surface through a process of physisorption, chemisorption, or a combination of both.

Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate bonds between the lone pair of electrons on the nitrogen and oxygen atoms of the morpholine ring and the vacant d-orbitals of the metal atoms.

Table 2: Quantum Chemical Parameters for a Model Morpholine Derivative

ParameterValueInterpretation
EHOMO-6.5eV
ELUMO-1.2eV
Energy Gap (ΔE)5.3eV
Dipole Moment2.8Debye

Note: These are representative values for a model morpholine derivative and are used to illustrate the concepts of quantum chemical analysis in corrosion inhibition studies.

Contribution to Pharmaceutical Material Design and Precursors

This compound serves as a valuable intermediate and building block in the synthesis of pharmaceutical compounds. nbinno.com The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the drug-like characteristics of a molecule. nih.govlifechemicals.comnih.gov The presence of a morpholine ring in a drug candidate can improve its solubility, metabolic stability, and pharmacokinetic profile.

This compound, with its two morpholine units, provides a versatile platform for the synthesis of more complex molecules. nbinno.com It can be used to introduce the morpholine moiety into a target molecule, which can be crucial for its biological activity. The nitrogen atom of the morpholine ring can act as a key interaction point with biological targets such as enzymes and receptors.

Catalysis Research Involving Dimorpholinomethanone

Electrocatalytic Applications of Dimorpholinomethanone

It is important to note that the absence of published research in this specific area does not definitively preclude the possibility of its use in an undisclosed or proprietary capacity, but there is no publicly accessible information to support the creation of a scientifically accurate article on this topic.

Studies on N–C–N Coupling Reactions

No research articles or data were found describing the use of this compound in N–C–N coupling reactions.

Characterization of Active Catalytic Sites and Intermediate Stabilization

No literature is available that characterizes active catalytic sites involving this compound or discusses its role in the stabilization of reaction intermediates.

Environmental Fate and Transformation Studies of Dimorpholinomethanone

Environmental Mobility and Transport in Different Media

Volatilization from Aqueous and Soil Phases

A thorough review of scientific literature reveals a lack of specific studies on the volatilization of Dimorpholinomethanone from aqueous and soil phases. Research detailing the Henry's Law constant, vapor pressure, and experimental data on its partitioning between water/soil and the atmosphere is not publicly available. Consequently, no quantitative data on its volatilization rates from these environmental compartments can be provided.

Long-Range Transport in Atmospheric Compartments

There is no available information in the scientific literature regarding the potential for long-range atmospheric transport of this compound. Studies that would assess its atmospheric persistence, potential for transport via air currents, and presence in remote locations have not been conducted or published. Therefore, its capacity to be transported far from its point of release is unknown.

Identification and Characterization of Environmental Transformation Products and Metabolites

No studies have been identified that investigate the biotic or abiotic transformation of this compound in the environment. As a result, there is no information on its potential degradation pathways, and no environmental transformation products or metabolites have been identified or characterized. The processes of hydrolysis, photolysis, and biodegradation for this specific compound remain uninvestigated.

Assessment of Environmental Persistence and Half-Life Determination

Specific data on the environmental persistence of this compound is not available. There are no published studies that determine its half-life in various environmental compartments such as soil, water, or sediment. Without these studies, it is not possible to classify its persistence characteristics (e.g., as persistent, moderately persistent, or non-persistent).

Below is a table indicating the lack of available half-life data for this compound in key environmental compartments.

Environmental CompartmentHalf-Life (t½)Data Availability
Aerobic SoilNot AvailableNo studies found
Anaerobic SoilNot AvailableNo studies found
Water (Hydrolysis)Not AvailableNo studies found
Water (Photolysis)Not AvailableNo studies found
SedimentNot AvailableNo studies found

Development and Application of Environmental Fate Models for Prediction

There are no environmental fate models specifically developed or applied to predict the distribution and behavior of this compound in the environment. While various models exist for predicting the environmental fate of chemicals, the necessary input parameters specific to this compound (such as partition coefficients, degradation rates, and physical-chemical properties) are not available in the literature, precluding the application of such models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimorpholinomethanone, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer: this compound synthesis typically involves condensation reactions between morpholine derivatives and carbonyl-containing precursors. Researchers should explore solvent polarity (e.g., DMSO or THF) and temperature control to minimize side reactions. Characterization via 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy is critical to confirm structural integrity, as demonstrated in adamantane-diketone syntheses . Optimization may require iterative adjustments to stoichiometry and reaction time, with yield calculations validated through gravimetric analysis.

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, paired with mass spectrometry (MS) to identify impurities. Reference standards for related compounds, such as diphenylmethanone derivatives, can guide impurity profiling . Differential scanning calorimetry (DSC) may also detect polymorphic forms, ensuring batch consistency in pharmacological studies.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility discrepancies)?

  • Methodological Answer: Contradictory data often arise from variations in solvent systems or measurement protocols. Researchers should replicate experiments using standardized conditions (e.g., ICH guidelines for solubility testing) and apply meta-analytical tools like the I2I^2 statistic to quantify heterogeneity across studies . For instance, discrepancies in logP values can be addressed via comparative studies using octanol-water partitioning under controlled pH.

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer: Density functional theory (DFT) calculations can model electron-density distributions and reactive sites, guiding experimental design. Parameters such as Fukui indices or frontier molecular orbital (FMO) gaps should be correlated with empirical data from kinetic studies. Collaborative validation with spectroscopic data (e.g., IR for bond vibrations) ensures model accuracy .

Q. What methodologies assess the stability of this compound under oxidative or hydrolytic stress?

  • Methodological Answer: Accelerated stability testing under ICH Q1A guidelines involves exposing the compound to elevated temperatures, humidity, and UV light. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, while Arrhenius equation-based kinetics predict shelf-life. Comparative impurity profiling against EP-certified standards is essential .

Data Analysis and Interpretation

Q. How should researchers address heterogeneity in meta-analyses of this compound’s biological activity?

  • Methodological Answer: Use the HH statistic to assess between-study variance, and subgroup analyses to isolate confounding variables (e.g., cell line variability in cytotoxicity assays). Random-effects models are preferable when I2>50%I^2 > 50\%, as they account for methodological diversity . Sensitivity analyses should exclude outliers, such as studies with unvalidated purity criteria.

Q. What statistical frameworks are optimal for dose-response studies involving this compound derivatives?

  • Methodological Answer: Non-linear regression models (e.g., Hill equation) quantify EC50_{50} values, while ANOVA with post-hoc Tukey tests compares efficacy across derivatives. Bootstrap resampling can address small sample sizes, and Bayesian hierarchical models integrate prior pharmacokinetic data to refine predictions .

Ethical and Methodological Rigor

Q. How can researchers ensure reproducibility in studies involving this compound’s synthetic protocols?

  • Methodological Answer: Detailed reporting of reaction conditions (e.g., inert atmosphere use, catalyst loading) is critical. Public deposition of raw NMR/MS data in repositories like Zenodo enhances transparency. Collaborative cross-validation via interlaboratory studies minimizes protocol drift .

Q. What frameworks guide the design of comparative studies between this compound and structurally analogous compounds?

  • Methodological Answer: Structure-activity relationship (SAR) frameworks should align with OECD guidelines for chemical testing. Pairwise comparisons using molecular docking and in vitro assays (e.g., enzyme inhibition) must control for batch-to-batch variability in test compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.